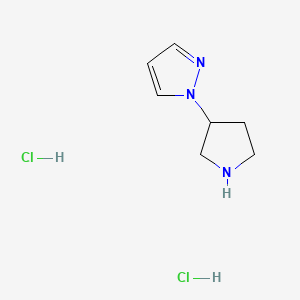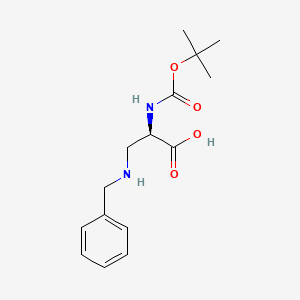
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with pyrazole under specific conditions. One common method involves the use of enaminones and hydrazines in the presence of a catalyst such as iodine. The reaction proceeds through a cascade mechanism, resulting in the formation of the pyrazole ring . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
1-(Pyrrolidin-3-yl)-1H-pyrazole: This compound lacks the dihydrochloride salt form, which may affect its solubility and reactivity.
Propiedades
Número CAS |
1242339-08-7 |
|---|---|
Fórmula molecular |
C7H12ClN3 |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H |
Clave InChI |
NTSWFLOEQVDSJQ-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2C=CC=N2.Cl.Cl |
SMILES canónico |
C1CNCC1N2C=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)


![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)



![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)

![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)

